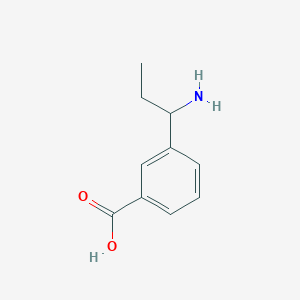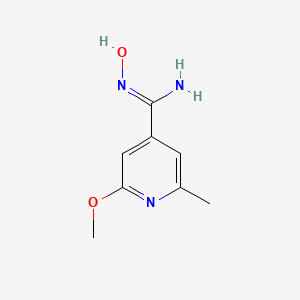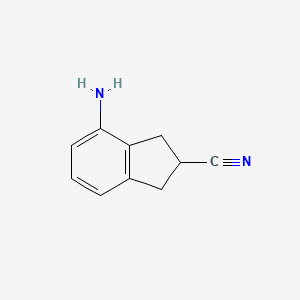
4-Amino-2,3-dihydro-1H-indene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,3-dihydro-1H-indene-2-carbonitrile is a chemical compound with significant potential in various fields of scientific research. This compound belongs to the class of indene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dihydro-1H-indene-2-carbonitrile can be achieved through several methods. One common approach involves the amination of 4-cyanoindanone using transaminase enzymes. This method offers high enantioselectivity and better yield compared to traditional chemical processes . The reaction typically involves the use of methanesulfonic acid under reflux conditions in methanol, resulting in the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transaminase enzymes in the synthesis process is particularly advantageous due to its efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,3-dihydro-1H-indene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the indene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, transaminase enzymes, and various oxidizing and reducing agents. Reaction conditions typically involve reflux in methanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted indene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Amino-2,3-dihydro-1H-indene-2-carbonitrile has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Amino-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its derivatives act as sphingosine-1-phosphate receptor modulators, influencing cellular survival, growth, and proliferation in glial cells . The compound’s ability to form hydrogen bonds with specific residues in target proteins also plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
4-Amino-2,3-dihydro-1H-indene-2-carbonitrile can be compared with other similar compounds, such as:
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is a selective discoidin domain receptor 1 (DDR1) inhibitor with potential antipancreatic cancer efficacy.
Indole derivatives: These compounds possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific structure and the ability to act as a versatile intermediate in the synthesis of various biologically active compounds .
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
4-amino-2,3-dihydro-1H-indene-2-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-4-8-2-1-3-10(12)9(8)5-7/h1-3,7H,4-5,12H2 |
Clé InChI |
VXLXUOXTPAUPKQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=CC=C2N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



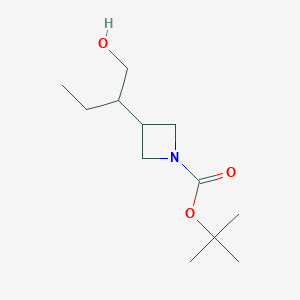


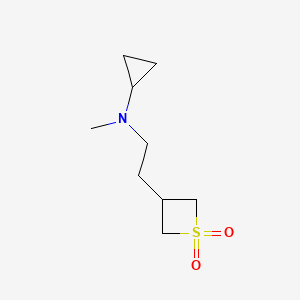

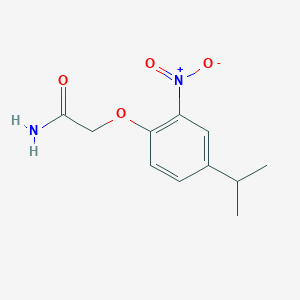


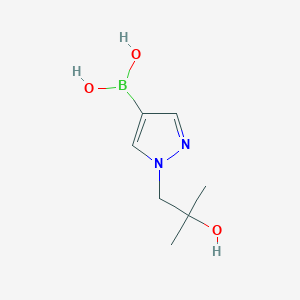
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
